molecular formula C8H9N3O2 B2697178 2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 56654-49-0

2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2697178
CAS No.: 56654-49-0
M. Wt: 179.179
InChI Key: LQDRRKNTGUASRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring. It has gained significant attention in various fields due to its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of dicationic molten salts as catalysts. These catalysts are known for their efficiency and environmental friendliness. The reaction is typically carried out under solvent-free conditions or in the presence of ethanol as a green solvent . The use of such catalysts not only enhances the yield but also reduces the reaction time and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[4,3-a]pyridine: A closely related compound with similar structural features.

    Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a fused pyridine ring.

Uniqueness

2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific substitution pattern and the presence of a hydroxyethyl group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(2-hydroxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-6-5-11-8(13)10-4-2-1-3-7(10)9-11/h1-4,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDRRKNTGUASRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.